

# commercial availability and suppliers of 2-Bromo-4-(trifluoromethoxy)phenol

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## Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethoxy)phenol
Cat. No.:	B1287632

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## An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-4-(trifluoromethoxy)phenol**, a key building block in modern synthetic chemistry. It details its commercial availability, physicochemical properties, and core applications. Furthermore, it furnishes detailed experimental protocols for its synthesis and subsequent derivatization, providing a practical resource for laboratory professionals.

## Commercial Availability and Suppliers

**2-Bromo-4-(trifluoromethoxy)phenol** is a specialty chemical available from a select number of suppliers catering to the research and development sectors. Researchers can procure this compound in quantities ranging from milligrams to kilograms.

Key suppliers include:

- BenchChem
- BLD Pharm

- Key Organics
- Boroncore
- PharmaSources.com

Pricing and availability are subject to change, and it is recommended to inquire directly with the suppliers for up-to-date information.

## Physicochemical and Quantitative Data

The properties of **2-Bromo-4-(trifluoromethoxy)phenol** make it a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethoxy group, combined with the reactivity of the bromine atom, allows for a wide range of chemical transformations.

Table 1: Quantitative Data for **2-Bromo-4-(trifluoromethoxy)phenol**

Property	Value	Source(s)
CAS Number	200956-13-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	257.00 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD07778431	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>
Storage Conditions	Sealed in dry, room temperature	<a href="#">[2]</a>
InChI Key	YHSCBQZMCFSTGL- UHFFFAOYSA-N	<a href="#">[1]</a>

## Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Bromo-4-(trifluoromethoxy)phenol** and a representative application in cross-coupling reactions.

# Synthesis via Electrophilic Bromination

The synthesis of **2-Bromo-4-(trifluoromethoxy)phenol** is achieved through the ortho-selective electrophilic bromination of its precursor, 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing the incoming bromine electrophile primarily to the positions ortho to it. The following protocol is adapted from established procedures for the selective bromination of para-substituted phenols.

## 3.1.1 Materials

- 4-(trifluoromethoxy)phenol
- Bromine ( $\text{Br}_2$ ) or N-Bromosuccinimide (NBS)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Acetic Acid
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution, saturated
- Sodium Sulfite ( $\text{Na}_2\text{SO}_3$ ) solution, 10% aqueous
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator

## 3.1.2 Methodology

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethoxy)phenol in a suitable solvent such as dichloromethane or acetic acid.

- Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.
- Brominating Agent Addition: Slowly add 1.05 equivalents of the brominating agent (e.g., Bromine dissolved in a small amount of the reaction solvent) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
- Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Upon completion, cool the mixture again in an ice bath and cautiously quench the excess bromine by adding 10% aqueous sodium sulfite solution until the orange/red color disappears.
- Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used as the solvent, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **2-Bromo-4-(trifluoromethoxy)phenol**.

## Application in Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in **2-Bromo-4-(trifluoromethoxy)phenol** serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond, a cornerstone of modern drug discovery for constructing complex biaryl structures.

### 3.2.1 Materials

- **2-Bromo-4-(trifluoromethoxy)phenol**
- An arylboronic acid (e.g., Phenylboronic acid)

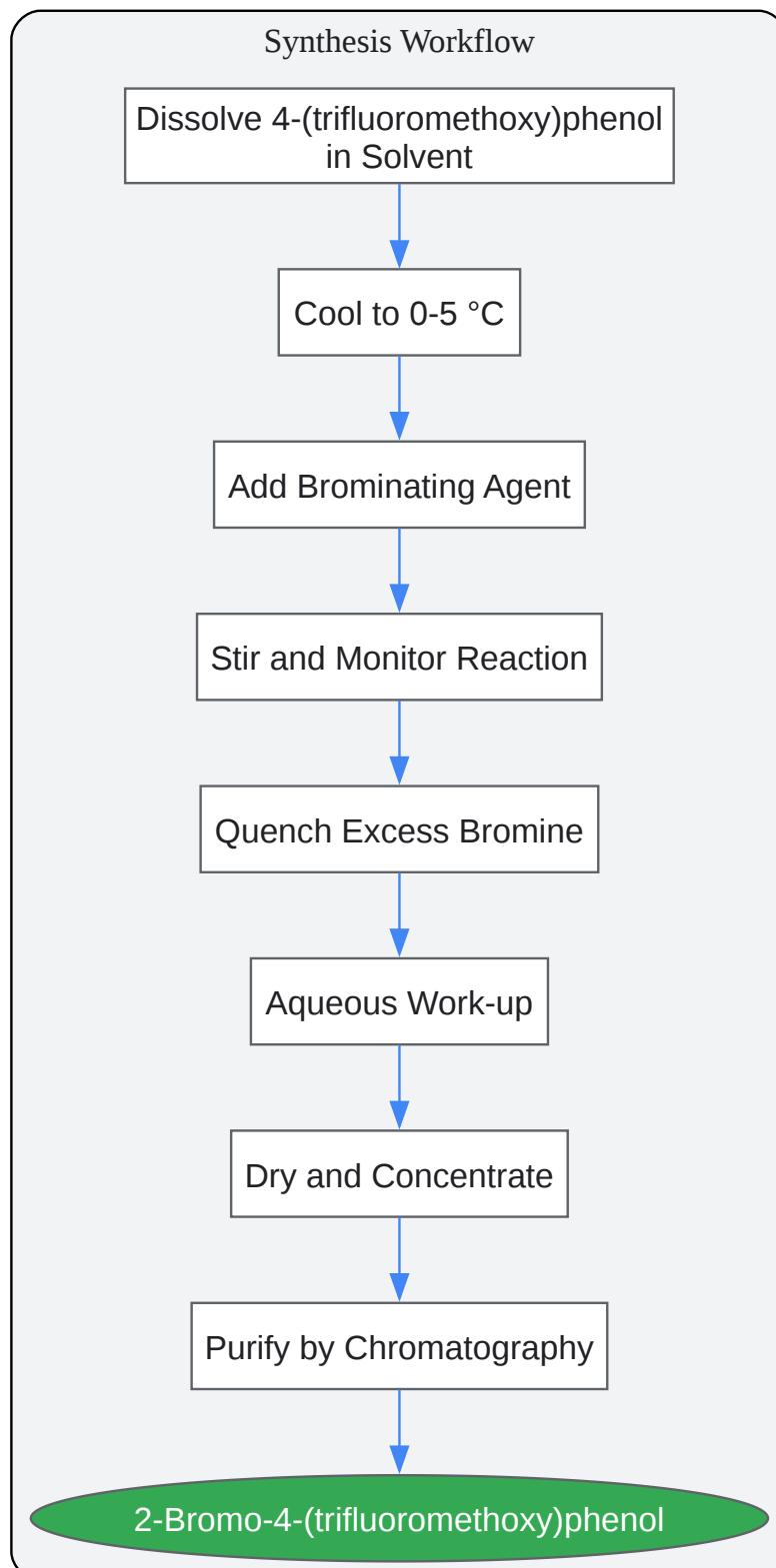
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{OAc})_2$  with a phosphine ligand)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
- Schlenk flask or sealed reaction vial
- Inert atmosphere (Nitrogen or Argon)

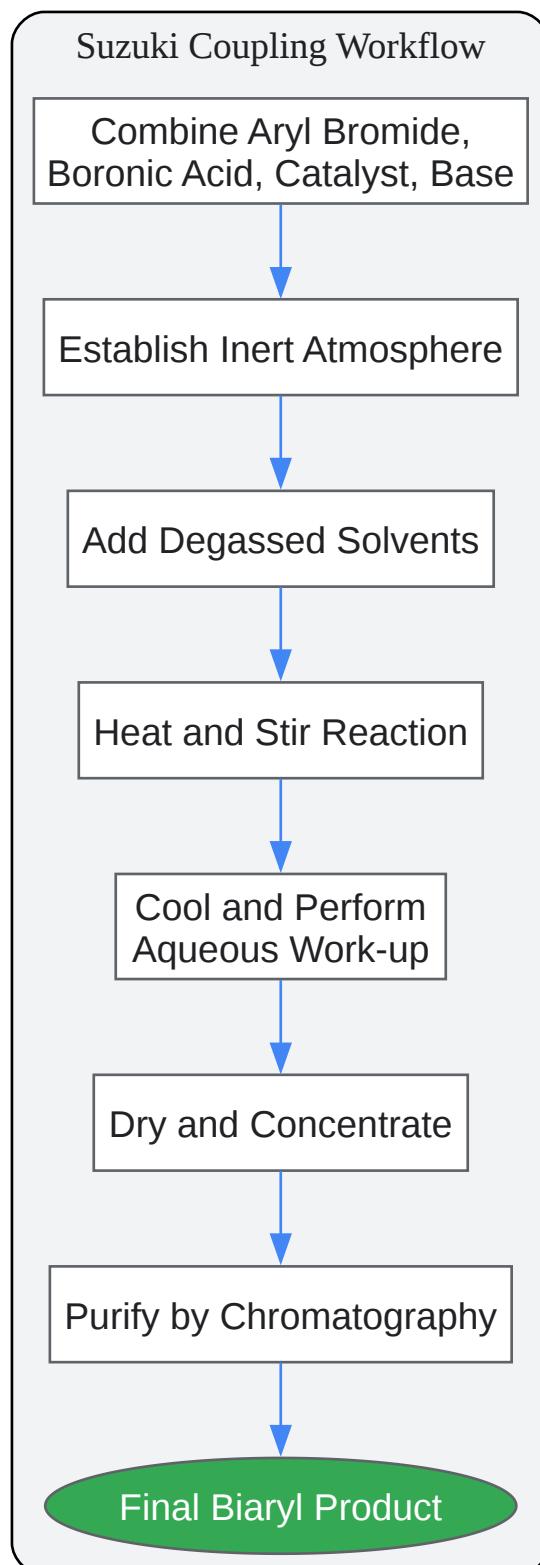
### 3.2.2 Methodology

- Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add **2-Bromo-4-(trifluoromethoxy)phenol** (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.





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